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Compound of Interest

Compound Name: 5-Nitro-1H-indazole-3-carbonitrile

Cat. No.: B1632264 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of 5-Nitro-
1H-indazole-3-carbonitrile, a potent Rho kinase (ROCK) inhibitor of interest in cardiovascular

research. Due to the limited availability of public domain experimental data for this specific

molecule, this guide leverages data from its parent compound, 5-nitro-1H-indazole, to infer and

predict its structural and spectroscopic characteristics.

Chemical Identity and Physicochemical Properties
5-Nitro-1H-indazole-3-carbonitrile is a heterocyclic aromatic compound. Its core structure

consists of an indazole ring system, which is a bicyclic structure composed of a benzene ring

fused to a pyrazole ring. The molecule is further functionalized with a nitro group at position 5

and a nitrile group at position 3.
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Property Value Source

Molecular Formula C₈H₄N₄O₂ --INVALID-LINK--

Molecular Weight 188.146 g/mol --INVALID-LINK--

CAS Number 90348-29-1 --INVALID-LINK--

Purity ≥95% --INVALID-LINK--

Appearance Yellow solid (predicted)
Inferred from related

compounds

Biological Activity and Therapeutic Potential
5-Nitro-1H-indazole-3-carbonitrile has been identified as a Rho kinase (ROCK) inhibitor.[1]

ROCKs are serine/threonine kinases that play a crucial role in regulating the actin cytoskeleton

and are implicated in various cellular processes, including smooth muscle contraction, cell

adhesion, and migration. Inhibition of ROCK is a promising therapeutic strategy for

cardiovascular diseases, particularly hypertension.

Target IC₅₀ Reference

ROCK-I 6.67 μM --INVALID-LINK--

The inhibition of ROCK by 5-Nitro-1H-indazole-3-carbonitrile leads to vasodilation, making it

a subject of interest for hypertension research.[1]
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Figure 1: Simplified ROCK signaling pathway and the inhibitory action of 5-Nitro-1H-indazole-
3-carbonitrile.

Proposed Synthesis Protocol
A detailed experimental protocol for the synthesis of 5-Nitro-1H-indazole-3-carbonitrile is not

readily available in the public literature. However, a plausible synthetic route can be proposed

based on established methods for the synthesis of indazoles and the introduction of a nitrile

group. One potential approach involves the diazotization of an appropriately substituted aniline,

followed by cyclization and subsequent cyanation.

A potential starting material could be 2-amino-5-nitrotoluene, which can be converted to 5-nitro-

1H-indazole.[2] The introduction of the nitrile group at the 3-position could potentially be

achieved through a Sandmeyer-type reaction on a 3-amino-5-nitroindazole precursor or via

palladium-catalyzed cyanation of a 3-halo-5-nitroindazole. A patent describing the bromination

of 5-nitro-1H-indazole at the 3-position suggests that a 3-bromo-5-nitro-1H-indazole

intermediate is synthetically accessible.[3]

Proposed Two-Step Synthesis:

Synthesis of 3-Bromo-5-nitro-1H-indazole: This step would follow the patented procedure

involving the bromination of 5-nitro-1H-indazole.
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Cyanation of 3-Bromo-5-nitro-1H-indazole: The 3-bromo intermediate would then be

subjected to a cyanation reaction, for example, using copper(I) cyanide (CuCN) in a suitable

solvent like DMF or NMP at elevated temperatures.

5-Nitro-1H-indazole Bromination
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Figure 2: Proposed synthetic workflow for 5-Nitro-1H-indazole-3-carbonitrile.

Spectroscopic Data and Structure Elucidation
While specific spectral data for 5-Nitro-1H-indazole-3-carbonitrile are not publicly available,

we can predict the key features based on the known spectra of 5-nitro-1H-indazole and the

electronic effects of the nitrile group.

¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum of 5-nitro-1H-indazole in DMSO-d₆ shows signals for the aromatic

protons.[4] For 5-Nitro-1H-indazole-3-carbonitrile, we would expect to see three signals in

the aromatic region corresponding to the protons at positions 4, 6, and 7. The proton at C3 in

the parent compound is absent and replaced by the carbonitrile group. The electron-

withdrawing nature of the nitrile group would likely cause a downfield shift of the remaining

aromatic protons, particularly the proton at C4.

Proton
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J)

H-4 ~8.8 - 9.0 d ~1-2 Hz

H-6 ~8.3 - 8.5 dd ~9 Hz, ~2 Hz

H-7 ~7.8 - 8.0 d ~9 Hz

N-H >13 br s -
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¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will be characterized by the presence of eight distinct carbon signals.

The most downfield signals will correspond to the carbons of the aromatic rings, while the nitrile

carbon will appear in the typical range for this functional group. The presence of the electron-

withdrawing nitro and nitrile groups will influence the chemical shifts of the ring carbons.

Carbon Predicted Chemical Shift (ppm)

C=N ~115 - 120

C3 ~110 - 115

Aromatic Cs ~110 - 150

C-NO₂ ~140 - 145

Infrared (IR) Spectroscopy (Predicted)
The IR spectrum is expected to show characteristic absorption bands for the N-H, C≡N, and N-

O stretching vibrations.

Functional Group
Predicted Wavenumber
(cm⁻¹)

Intensity

N-H stretch 3200 - 3400 Medium, broad

C≡N stretch 2220 - 2260 Medium to strong, sharp

C=C stretch (aromatic) 1600 - 1450 Medium to weak

N-O stretch (asymmetric) 1500 - 1550 Strong

N-O stretch (symmetric) 1330 - 1370 Strong

Mass Spectrometry (Predicted)
In a mass spectrum obtained by electron ionization (EI-MS), the molecular ion peak (M⁺) would

be expected at m/z 188. The fragmentation pattern would likely involve the loss of small neutral

molecules such as HCN, NO₂, and N₂.
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m/z Proposed Fragment

188 [M]⁺

161 [M - HCN]⁺

142 [M - NO₂]⁺

114 [M - NO₂ - N₂]⁺

Experimental Workflow for Structure Elucidation
The following diagram outlines a general workflow for the synthesis and structural confirmation

of 5-Nitro-1H-indazole-3-carbonitrile.

Proposed Synthesis

Purification
(Chromatography/Recrystallization)

Purity Assessment
(HPLC, LC-MS)

Structure Confirmation

¹H and ¹³C NMR FT-IR Spectroscopy Mass Spectrometry Elemental Analysis

Final Characterization Data

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1632264?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1632264?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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